Norsufentanil-d3
Norsufentanil-d3
Norsufentanil-d3 contains three deuterium atoms. It is intended for use as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry. Sufentanil is a powerful synthetic opioid analgesic that is used in anesthesia and palliative care. Norsufentanil is a metabolite of sufentanil, produced by oxidative N-dealkylation in the liver by cytochrome P450 isoforms. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1204688-16-3
VCID:
VC0163996
InChI:
InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3
SMILES:
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Molecular Formula:
C16H24N2O2
Molecular Weight:
279.39 g/mol
Norsufentanil-d3
CAS No.: 1204688-16-3
Cat. No.: VC0163996
Molecular Formula: C16H24N2O2
Molecular Weight: 279.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Norsufentanil-d3 contains three deuterium atoms. It is intended for use as an internal standard for the quantification of norsufentanil by GC- or LC-mass spectrometry. Sufentanil is a powerful synthetic opioid analgesic that is used in anesthesia and palliative care. Norsufentanil is a metabolite of sufentanil, produced by oxidative N-dealkylation in the liver by cytochrome P450 isoforms. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic applications. |
|---|---|
| CAS No. | 1204688-16-3 |
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 279.39 g/mol |
| IUPAC Name | N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide |
| Standard InChI | InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 |
| Standard InChI Key | ULOZGJWEIWAWML-BMSJAHLVSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC |
| SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC |
| Canonical SMILES | CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC |
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